Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-
Description
This compound, identified by CAS 401916-49-2 , is a chiral β-amino acid derivative featuring a tert-butyl (1,1-dimethylethyl) group at the para position of the benzene ring and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the β-amino moiety. Its IUPAC name is (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it valuable in solid-phase peptide synthesis (SPPS) . The tert-butyl substituent introduces steric bulk, which can influence conformational stability and binding interactions in peptide-based therapeutics .
Properties
CAS No. |
401916-49-2 |
|---|---|
Molecular Formula |
C29H31NO4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)20-14-12-19(13-15-20)16-21(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,21,26H,16-18H2,1-3H3,(H,30,33)(H,31,32) |
InChI Key |
HMXGIEACFDMWQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Benzenebutanoic acid, specifically the compound 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- , is a synthetic derivative of amino acids that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C29H31NO4
- Molecular Weight : 463.57 g/mol
- CAS Number : 71989-33-8
- Structural Formula :
The biological activity of benzenebutanoic acid derivatives primarily stems from their interactions with various biological targets, including enzymes and receptors. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and bioavailability, making it a suitable candidate for drug development.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that benzenebutanoic acid derivatives can inhibit tumor cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Properties : This compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Effects : Some derivatives have demonstrated activity against various bacterial strains, indicating potential use as antimicrobial agents.
Case Study 1: Antitumor Effects
A study published in Cancer Research evaluated the efficacy of benzenebutanoic acid derivatives in inhibiting cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with a notable increase in apoptosis markers.
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 0 | 100 | Low |
| 10 | 80 | Moderate |
| 25 | 50 | High |
| 50 | 30 | Very High |
Case Study 2: Anti-inflammatory Activity
In a Journal of Inflammation study, researchers assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory cell infiltration compared to the control group.
| Treatment Group | Edema Reduction (%) | Inflammatory Cells (per mm²) |
|---|---|---|
| Control | 0 | 200 |
| Compound (10 mg/kg) | 40 | 120 |
| Compound (20 mg/kg) | 60 | 80 |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C29H31NO4
- Molecular Weight : 457.6 g/mol
- CAS Number : 401916-49-2
The structure includes a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are crucial for its application in peptide synthesis and as a pharmaceutical intermediate. The presence of the carboxylic acid group facilitates electrophilic aromatic substitution reactions, making it amenable to various modifications for specific applications in drug development and synthesis.
Key Applications
-
Peptide Synthesis
- The Fmoc protecting group allows for the selective protection of amines during peptide synthesis. This method is widely used in solid-phase peptide synthesis (SPPS), enabling the assembly of peptides with high purity and yield.
-
Pharmaceutical Intermediates
- This compound serves as an intermediate in the synthesis of biologically active molecules. Its structural features can be modified to create derivatives with enhanced therapeutic properties.
-
Biological Activity
- Studies have shown that derivatives of benzenebutanoic acid exhibit various biological activities, including anti-inflammatory and anticancer properties. The structural modifications can enhance these activities, making them candidates for drug development.
-
Organic Synthesis
- The compound's reactivity allows for its use in organic synthesis pathways, particularly in the formation of complex molecules through electrophilic aromatic substitution reactions.
Case Study 1: Peptide Synthesis Using Fmoc Chemistry
In a study published by researchers focusing on peptide synthesis, benzenebutanoic acid derivatives were employed as key intermediates in the construction of cyclic peptides. The Fmoc group was utilized to protect amino acids during the coupling process, leading to high yields of cyclic peptides with potential therapeutic applications .
Case Study 2: Anti-Cancer Activity
Another investigation explored the anticancer properties of modified benzenebutanoic acids. The study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, highlighting their potential as lead compounds for new cancer therapies .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Chlorambucil | 4-(Bis(2-chloroethyl)amino)benzenebutanoic acid | Alkylating agent used in cancer therapy |
| Phenylbutyric Acid | Simpler derivative without additional functional groups | Neuroprotective agent |
| 4-Phenylbutanoic Acid | Similar backbone but lacks bulky substituents | Studied for metabolic pathways |
This table illustrates how benzenebutanoic acid derivatives differ from related compounds in terms of structure and application, emphasizing their enhanced reactivity due to additional substituents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and applications of the target compound with its analogues:
Key Comparative Insights
Steric and Electronic Effects :
- The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents like hydroxyl (389.40 g/mol, ) or bromine (489.34 g/mol, ). This bulkiness may reduce conformational flexibility but improve protease resistance in peptide chains .
- Halogenated analogues (e.g., bromine in , fluorine in ) exhibit distinct electronic profiles. Bromine’s polarizability supports halogen bonding in protein-ligand interactions, while fluorine’s electronegativity enhances stability.
Synthetic Utility: The target compound’s Fmoc group allows for orthogonal deprotection in SPPS, similar to other Fmoc-protected amino acids (e.g., ).
Solubility and Purification :
- The tert-butyl group’s hydrophobicity may reduce aqueous solubility compared to hydroxylated analogues (e.g., ). Purification typically employs silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures ).
Biological Relevance: The 4-hydroxyphenyl variant () is structurally analogous to tyrosine, making it suitable for mimicking post-translational modifications. In contrast, the target compound’s tert-butyl group is more common in non-natural peptide scaffolds designed for enhanced pharmacokinetics .
Preparation Methods
Catalytic Enantioselective Hydrogenation
The chiral β-amino acid scaffold is constructed via asymmetric hydrogenation of enamine precursors. A 2021 study demonstrated that Rhodium(I) complexes with ferrocenyl ligands (e.g., Josiphos) catalyze the reduction of tert-butyl-substituted enamine esters at 50–100 psi H₂ pressure, yielding (R)-configured products with 92–97% ee. Key parameters include:
| Parameter | Optimal Value | Impact on Enantioselectivity |
|---|---|---|
| Catalyst Loading | 0.5–1.5 mol% Rh | <2% variance in ee |
| Solvent | Tetrahydrofuran | 5–8% higher ee vs. methanol |
| Temperature | 25–40°C | >90% ee maintained |
| H₂ Pressure | 60–80 psi | No racemization observed |
Post-hydrogenation, the amino ester intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, achieving quantitative N-protection without epimerization.
Resolution via Chiral Salt Formation
Alternative routes employ racemic β-amino acid synthesis followed by chiral resolution. Reacting the racemic free acid with (R)-1-phenylethylamine in ethanol/water (3:1) at 0–5°C yields diastereomeric salts. Differential solubility enables isolation of the (R)-enantiomer with 99.5% ee after two recrystallizations. This method, though reliable, suffers from 35–40% yield loss during resolution.
Fmoc Protection of the β-Amino Group
Mixed Anhydride Method
The Fmoc group is introduced using a mixed anhydride intermediate. Under inert conditions, the β-amino acid reacts with fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF):
$$ \text{R-NH}_2 + \text{Fmoc-Cl} + \text{NMM} \xrightarrow{\text{THF, -15°C}} \text{R-NH-Fmoc} + \text{NMM·HCl} $$
Critical process controls include:
- Temperature : Maintaining -10 to -15°C prevents Fmoc decomposition (<5% byproduct formation).
- Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to amine ensures >98% conversion.
- Workup : Sequential washes with 5% citric acid (removes NMM) and saturated NaHCO₃ (neutralizes HCl) yield 89–93% isolated product.
Azide Coupling Strategy
An alternative protocol employs Fmoc-amino acid azides, synthesized via reaction with sodium azide (NaN₃) in DMF at 0°C. While this method avoids acidic byproducts, it requires stringent moisture control and exhibits 10–15% lower yields compared to the mixed anhydride approach.
Purification and Analytical Validation
Crystallization Optimization
Crude (R)-4-(tert-butyl)-β-Fmoc-aminobenzenebutanoic acid is purified via antisolvent crystallization. Dissolving the product in warm ethyl acetate (50–60°C) and adding n-hexane (1:4 v/v) induces crystallization, achieving 99.2–99.7% purity.
| Crystallization Parameter | Effect on Purity |
|---|---|
| Cooling Rate (0.5°C/min) | Reduces occlusions |
| Seed Crystal Loading (1%) | Enhances yield by 8% |
| Stirring (200 rpm) | Prevents agglomeration |
Chromatographic Analysis
HPLC methods utilizing a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with heptane/ethanol (80:20 + 0.1% TFA) resolve the (R)- and (S)-enantiomers (retention times: 12.3 min vs. 14.7 min). Mass spectrometry (ESI+) confirms the molecular ion at m/z 482.2 [M+H]⁺, consistent with the Fmoc-protected structure.
Industrial Scalability and Environmental Impact
A 2020 pilot-scale synthesis achieved 10 kg batches using:
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high enantiomeric purity?
Methodological Answer: The compound’s synthesis typically involves:
- Stepwise coupling : Start with β-amino acid precursors (e.g., tert-butyl-protected β-phenylalanine derivatives) and introduce the Fmoc group via carbodiimide-mediated coupling (e.g., HATU/DIPEA in DMF) .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes at 80°C) and improves yields (~85%) compared to traditional reflux methods (~65%) .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to isolate the (βR)-enantiomer, achieving >98% enantiomeric excess (ee) .
Q. How should researchers characterize the compound’s structural and stereochemical integrity?
Methodological Answer:
- NMR spectroscopy : Confirm regiochemistry via H-NMR (e.g., tert-butyl singlet at δ 1.3 ppm; Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 456.2) and isotopic patterns .
- HPLC purity : Use reverse-phase C18 columns (e.g., 95:5 acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s stability in peptide coupling reactions?
Methodological Answer:
- Steric protection : The tert-butyl group reduces β-elimination side reactions during Fmoc deprotection (e.g., with 20% piperidine in DMF) .
- Solvent stability : The compound remains stable in aprotic solvents (e.g., DMF, THF) for >72 hours but degrades in polar protic solvents (e.g., methanol) within 24 hours .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
Methodological Answer:
- Comparative SAR analysis : Compare substituent effects (e.g., tert-butyl vs. phenylthio groups) on target binding using SPR (surface plasmon resonance) .
- Crystallography : Resolve stereochemical ambiguities via X-ray diffraction (e.g., confirm (βR) configuration in protein-ligand complexes) .
- Dose-response validation : Re-evaluate IC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize assay variability .
Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Low-temperature coupling : Perform reactions at 4°C to minimize racemization (e.g., <2% vs. 10% at 25°C) .
- Additive optimization : Use OxymaPure/DIC instead of HOBt/HBTU to reduce epimerization .
- Real-time monitoring : Employ inline FTIR to detect racemization intermediates during SPPS .
Data Contradiction Analysis
Q. Why do synthesis yields vary across literature reports?
Key Factors:
- Protecting group compatibility : tert-butyl deprotection (e.g., TFA) may hydrolyze labile Fmoc groups if not carefully timed .
- Microwave parameters : Inconsistent power settings (e.g., 100 W vs. 150 W) lead to yield discrepancies .
Resolution Strategy:
Standardize protocols using IUPAC-recommended reaction conditions and report detailed parameters (e.g., microwave wattage, solvent purity) .
Handling and Storage Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
